molecular formula C13H18O3 B6314124 4-Butoxybenzoic acid ethyl ester, 97% CAS No. 5365-43-5

4-Butoxybenzoic acid ethyl ester, 97%

Cat. No. B6314124
CAS RN: 5365-43-5
M. Wt: 222.28 g/mol
InChI Key: LMXMLKHKWPCFTG-UHFFFAOYSA-N
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Description

4-Butoxybenzoic acid is a chemical compound with the linear formula CH3(CH2)3OC6H4CO2H . It has a molecular weight of 194.23 . The compound is also known by other names such as p-(Butyloxy)benzoic acid and p-Butoxybenzoic acid .


Synthesis Analysis

The synthesis of an ester, such as 4-Butoxybenzoic acid ethyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 4-Butoxybenzoic acid can be represented by the InChI string: 1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

4-Butoxybenzoic acid is a liquid crystal with a melting point of 147-150 °C .

Scientific Research Applications

4-Butoxybenzoic acid ethyl ester, 97% has been used in several scientific studies. It has been used as a model compound for studying the reactivity of benzoic acid esters, as well as for studying the effects of chemical structure on the properties of these compounds. It has also been used to investigate the mechanism of action of certain drugs, as well as for studying the effects of different solvents on the reactivity of certain compounds. In addition, 4-Butoxybenzoic acid ethyl ester, 97% has been used to study the behavior of certain surfactants in aqueous solutions.

Advantages and Limitations for Lab Experiments

4-Butoxybenzoic acid ethyl ester, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. It is also stable under a variety of conditions and has a low toxicity. However, it has some limitations for use in certain experiments, such as its relatively low solubility in water and its potential to react with certain molecules.

Future Directions

There are many potential future directions for research on 4-Butoxybenzoic acid ethyl ester, 97%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, research could be conducted on the effects of different solvents on the reactivity of 4-Butoxybenzoic acid ethyl ester, 97%, as well as on its potential uses as a preservative and insect repellent. Finally, further research could be conducted on the synthesis of 4-Butoxybenzoic acid ethyl ester, 97% and its derivatives, as well as on the development of new methods for its synthesis.

Synthesis Methods

4-Butoxybenzoic acid ethyl ester, 97% can be synthesized by the reaction of 4-butoxybenzaldehyde and ethyl alcohol in the presence of a basic catalyst. The reaction proceeds in two steps: first, the aldehyde reacts with the alcohol to form an acetal, followed by the hydrolysis of the acetal to form the ester. The reaction is typically carried out at temperatures between 60-120°C (140-248°F).

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-Butoxybenzoic acid ethyl ester are not well-studied. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, a study found that benzoic acid-4-ethoxyethyl ester, a similar compound, exhibited promising antibacterial activities against foodborne pathogenic bacteria

Cellular Effects

The cellular effects of 4-Butoxybenzoic acid ethyl ester are not fully understood. Related compounds have been shown to influence cell function. For example, benzoic acid-4-ethoxyethyl ester was found to increase intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase in treated test pathogens, suggesting an increase in oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 4-Butoxybenzoic acid ethyl ester is not well-defined. Benzoic acid-4-ethoxyethyl ester has been shown to bind efficiently with virulent enzymes, suggesting a potential mechanism of action

properties

IUPAC Name

ethyl 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXMLKHKWPCFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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